1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene
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Overview
Description
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.19 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which also contains two methyl groups and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene typically involves the bromination of 2,3-dimethyl-4-(phenylmethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving brominated compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The phenylmethoxy group can also influence the reactivity of the compound by stabilizing intermediates formed during chemical reactions .
Comparison with Similar Compounds
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene can be compared with similar compounds such as:
1-Bromo-2,4-dimethylbenzene: This compound lacks the phenylmethoxy group, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-dimethylbenzene: This compound contains two bromine atoms, which can lead to different reactivity patterns and applications.
The presence of the phenylmethoxy group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKQHKRFGDNZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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